molecular formula C14H18BrClN2O B15343533 3'-Bromo-2-diallylaminoacetanilide hydrochloride CAS No. 21340-43-2

3'-Bromo-2-diallylaminoacetanilide hydrochloride

Cat. No.: B15343533
CAS No.: 21340-43-2
M. Wt: 345.66 g/mol
InChI Key: WRXNLOHLMOLHAK-UHFFFAOYSA-N
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Description

3'-Bromo-2-diallylaminoacetanilide hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom, an allyl group, and an aminoacetanilide moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3'-Bromo-2-diallylaminoacetanilide hydrochloride typically involves multiple steps, starting with the bromination of 2-diallylaminoacetanilide. The reaction conditions for bromination usually require the use of bromine in an inert solvent, such as dichloromethane, under controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow chemistry can enhance the efficiency and safety of the process, allowing for the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3'-Bromo-2-diallylaminoacetanilide hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-diallylaminoacetanilide.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents like zinc dust or sodium borohydride are often used.

  • Substitution: Various nucleophiles, such as sodium hydroxide or ammonia, can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Bromate ion (BrO3-)

  • Reduction: 2-diallylaminoacetanilide

  • Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

3'-Bromo-2-diallylaminoacetanilide hydrochloride has found applications in various scientific research areas, including:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3'-Bromo-2-diallylaminoacetanilide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom can act as a halogenating agent, facilitating the formation of reactive intermediates that can further react with biological molecules. The allyl group and aminoacetanilide moiety contribute to the compound's ability to bind to receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

3'-Bromo-2-diallylaminoacetanilide hydrochloride is unique due to its specific structural features. Similar compounds include:

  • 2-Bromoacetanilide: Lacks the allyl group, resulting in different reactivity and biological activity.

  • 3'-Bromoacetanilide: Similar bromine position but different amino group placement.

  • 2-Diallylaminoacetanilide: Does not contain a bromine atom, leading to different chemical properties.

Properties

CAS No.

21340-43-2

Molecular Formula

C14H18BrClN2O

Molecular Weight

345.66 g/mol

IUPAC Name

[2-(3-bromoanilino)-2-oxoethyl]-bis(prop-2-enyl)azanium;chloride

InChI

InChI=1S/C14H17BrN2O.ClH/c1-3-8-17(9-4-2)11-14(18)16-13-7-5-6-12(15)10-13;/h3-7,10H,1-2,8-9,11H2,(H,16,18);1H

InChI Key

WRXNLOHLMOLHAK-UHFFFAOYSA-N

Canonical SMILES

C=CC[NH+](CC=C)CC(=O)NC1=CC(=CC=C1)Br.[Cl-]

Origin of Product

United States

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